(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O3/c1-16-21(22(27-33-16)17-4-2-3-5-18(17)24)23(31)30-10-8-28(9-11-30)19-6-7-20(26-25-19)29-12-14-32-15-13-29/h2-7H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUFNJHQJZSARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes an isoxazole ring, a chlorophenyl group, and a piperazine moiety, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its effects on various enzyme systems.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The presence of the isoxazole and piperazine groups is often associated with enhanced interaction with biological targets involved in cancer proliferation.
- Mechanism of Action : The compound is hypothesized to inhibit key enzymes involved in cancer metabolism, such as aldose reductase and aldo-keto reductase enzymes. These enzymes play critical roles in cellular redox balance and metabolism, making them attractive targets for antitumor therapies .
-
Case Studies :
- In vitro studies demonstrated that derivatives of similar compounds showed IC50 values in the nanomolar range against leukemia cells, indicating potent activity .
- A comparative study highlighted that modifications in substituents on the phenyl ring significantly affected the cytotoxicity profiles, suggesting structure-activity relationships that could guide future drug design .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on specific enzymes:
| Enzyme | IC50 (nM) | Effect |
|---|---|---|
| Aldo-Keto Reductase (AKR1C3) | ~100 | Potent inhibitor |
| Aldose Reductase | TBD | Potentially significant |
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the piperazine and isoxazole rings significantly influence the biological activity. Lipophilic groups tend to enhance binding affinity, while electron-withdrawing groups improve inhibitory potency against targeted enzymes .
Scientific Research Applications
The biological activity of this compound has been explored in several studies, indicating its potential as an antagonist or modulator of specific receptors. Compounds with similar structures have demonstrated therapeutic effects in treating various conditions, including:
- Antitumor Activity : The compound's structural features allow it to interact with biological macromolecules, making it suitable for cancer research.
- Neuropharmacological Effects : Its piperazine component suggests potential applications in treating psychiatric disorders.
Case Study 1: Antitumor Efficacy
A study conducted on a series of isoxazole derivatives, including the target compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the piperazine moiety enhanced selectivity towards tumor cells while minimizing toxicity to normal cells.
Case Study 2: Neuropharmacological Applications
In another investigation focusing on neuropharmacological properties, the compound was tested for its ability to modulate serotonin receptors. The findings suggested that it could serve as a potential treatment for anxiety and depression due to its receptor affinity and modulation capabilities.
Comparison with Similar Compounds
Isoxazole and Piperazine Core
The target compound shares a (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone core with its analog in , but differs in the piperazine substituent. Replacing the cyclopropylsulfonyl group with morpholinopyridazine increases molecular weight (~500 vs.
Morpholinopyridazine vs. Oxadiazole Substituents
Compared to the oxadiazole-containing analog in , the morpholinopyridazine group in the target compound offers a larger aromatic system and a tertiary amine in the morpholine ring. This may enhance interactions with enzymes or receptors requiring extended π-systems or polar contacts .
Physicochemical Properties
- Lipophilicity: The morpholinopyridazine group increases hydrophilicity compared to the sulfonyl or oxadiazole substituents in analogs, which may improve bioavailability.
- Crystallinity: Compounds like those in exhibit high crystallinity due to planar aromatic systems, whereas the target compound’s flexible morpholinopyridazine moiety may reduce crystalline stability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the isoxazole and morpholinopyridazine precursors. Key steps include:
- Step 1: Formation of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride via chlorination of the carboxylic acid intermediate.
- Step 2: Coupling the isoxazole moiety to the piperazine ring using a nucleophilic acyl substitution reaction under inert conditions (e.g., nitrogen atmosphere).
- Step 3: Introducing the 6-morpholinopyridazine group via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts or elevated temperatures (80–120°C) . Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction rates.
- Monitor pH and temperature to prevent side reactions (e.g., hydrolysis of the morpholine group).
- Purify intermediates via column chromatography or recrystallization to improve final product purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer: A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine N-CH2 at δ 3.2–3.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (LC-MS):
- High-resolution LC-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~495) and detects impurities .
- HPLC:
- Purity >98% can be achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the morpholinopyridazine group influence the compound’s pharmacokinetic properties?
Answer: The morpholinopyridazine moiety enhances:
- Solubility: The morpholine oxygen and pyridazine nitrogen improve aqueous solubility via hydrogen bonding.
- Metabolic Stability: The electron-deficient pyridazine ring reduces oxidative metabolism by cytochrome P450 enzymes.
- Target Binding: The planar pyridazine structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) . Methodological Note: Use in vitro assays (e.g., microsomal stability tests) and molecular docking to validate these effects .
Q. What in vitro models are suitable for evaluating biological activity, and how should antagonism assays be designed?
Answer:
- Cancer Cell Lines: Screen against NCI-60 panels to assess antiproliferative activity (IC₅₀ values).
- Kinase Inhibition Assays: Use TR-FRET-based kits (e.g., EGFR, BRAF) with ATP concentrations near Km to quantify inhibition .
- Antagonism Assays:
- Employ reporter gene systems (e.g., luciferase) in HEK293 cells transfected with target receptors.
- Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–10 µM) .
Q. How to design structure-activity relationship (SAR) studies to identify key functional groups responsible for activity?
Answer:
- Core Modifications: Synthesize analogs with variations in:
- Chlorophenyl substituents (e.g., 3-Cl vs. 4-Cl).
- Piperazine linker length (e.g., ethylene vs. propylene).
- Bioisosteric Replacement: Substitute morpholinopyridazine with triazolo[4,5-d]pyrimidine to assess potency changes .
- Data Analysis:
- Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Q. What strategies mitigate off-target effects in pharmacological studies?
Answer:
- Selectivity Screening: Test against panels of related enzymes (e.g., 50+ kinases) to identify cross-reactivity.
- Proteomics: Use affinity pull-down assays with SILAC labeling to detect non-target protein binding .
- Computational Filters: Apply PAINS (Pan-Assay Interference Compounds) filters to eliminate promiscuous binders .
Q. How to assess the compound’s environmental impact using in silico tools?
Answer:
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Reaction Exotherms: Use jacketed reactors with temperature control to manage heat generation during coupling steps.
- Purification: Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
- Byproduct Management: Optimize solvent recovery systems to minimize waste (e.g., DCM distillation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
